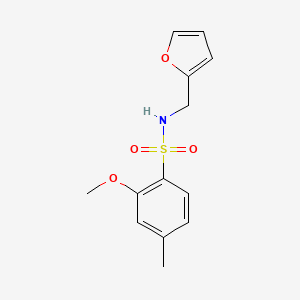
3-(2-chlorophenyl)-N-(2-cyanophenyl)-5-methyl-1,2-oxazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-chlorophenyl)-N-(2-cyanophenyl)-5-methyl-1,2-oxazole-4-carboxamide, hereafter referred to as 3-2CP-2CN-5M-1,2O-4C, is a synthetic compound that has been studied for its potential applications in a variety of fields. It is a heterocyclic compound, containing both aryl and oxazole moieties, and it has been used as a substrate for a variety of biochemical and physiological experiments.
Applications De Recherche Scientifique
Antimicrobial Applications
Antibacterial and Antifungal Properties : Derivatives of 1,2-oxazole, including compounds structurally similar to 3-(2-chlorophenyl)-N-(2-cyanophenyl)-5-methyl-1,2-oxazole-4-carboxamide, have demonstrated potential as antimicrobial agents. Research shows these compounds are effective against various bacteria and fungi, including Escherichia coli, Staphylococcus aureus, and Candida albicans (Desai, Dodiya, & Shihora, 2011).
Synthesis of Antimicrobial Agents : Synthesis of new derivatives of pyrrole, which include chlorine, amide, and 1,3-oxazole fragments, has shown that these compounds can be promising in the search for new antimicrobial agents. Certain derivatives have exhibited high anti-staphylococcus activity (Biointerface Research in Applied Chemistry, 2020).
Synthesis and Structural Applications
Synthesis of Carboxamides : The compound N-(2-Aminoethyl)-1-(4-chlorophenyl)-5-methyl-1,2,3-triazole-4-carboxamide was synthesized through a series of reactions starting from 4-chlorobenzenamine, highlighting the versatility of similar oxazole derivatives in synthesizing various carboxamides (Kan, 2015).
Molecular Structure Studies : The absorption and fluorescence spectra of certain Carboxamides, structurally related to the compound , were analyzed in various solvents. These studies are essential for understanding the electronic properties and molecular interactions of such compounds (Patil et al., 2011).
Copper-Catalyzed Intramolecular Cyclization : Research into the synthesis of 2-phenyl-4,5-substituted oxazoles involved copper-catalyzed cyclization of highly functionalized enamides. This process shows the potential of using similar oxazole structures in complex organic syntheses (Kumar et al., 2012).
Medical Research Applications
Anticancer and Antimicrobial Activities : A study synthesized new 1,3-oxazole clubbed pyridyl-pyrazolines and evaluated them for their anticancer and antimicrobial activities. These compounds showed promising results against pathogenic strains and potential in overcoming microbe resistance to pharmaceutical drugs (Katariya, Vennapu, & Shah, 2021).
Potential in Alzheimer's Disease Research : Novel arylisoxazole‐chromenone carboxamides were synthesized and evaluated for their cholinesterase inhibitory activity, which is relevant in Alzheimer's disease research. Some compounds showed significant inhibitory activities, indicating potential therapeutic applications (Saeedi et al., 2020).
Propriétés
IUPAC Name |
3-(2-chlorophenyl)-N-(2-cyanophenyl)-5-methyl-1,2-oxazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12ClN3O2/c1-11-16(17(22-24-11)13-7-3-4-8-14(13)19)18(23)21-15-9-5-2-6-12(15)10-20/h2-9H,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMAWHJKJVWIENG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)NC3=CC=CC=C3C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(E)-1-ethyl-N-(6-(methylsulfonyl)-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-1H-pyrazole-5-carboxamide](/img/structure/B2566553.png)
![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)oxalamide](/img/structure/B2566555.png)
![N'-{(E)-[2-(4-chlorophenyl)-5,6,7,8-tetrahydroimidazo[2,1-b][1,3]benzothiazol-3-yl]methylidene}-3-thiophenecarbohydrazide](/img/structure/B2566557.png)
![11-(4-hydroxy-3,5-dimethoxyphenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B2566559.png)

![1-({4-Oxo-3-pentyl-2-[(tetrahydrofuran-2-ylmethyl)thio]-3,4-dihydroquinazolin-7-yl}carbonyl)piperidine-4-carboxamide](/img/structure/B2566561.png)
![N-(3-methoxyphenyl)-2-[2-oxo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl]acetamide](/img/structure/B2566563.png)
![tert-butyl (3aR,4S,6aS)-4-(aminomethyl)-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole-2-carboxylate](/img/structure/B2566566.png)
![N-(3-cyano-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(N,N-diethylsulfamoyl)benzamide hydrochloride](/img/structure/B2566569.png)

![N-(4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-4-methoxy-3-methylbenzenesulfonamide](/img/structure/B2566571.png)
![Isopropyl 7-methyl-2-(methylthio)-4-oxo-5-(pyridin-4-yl)-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2566572.png)
